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Thermal Degradation Mechanism & Solution

The research identifies that the primary cause of thermal performance decay in inverted PM6:Y6 solar cells
is degradation at the interface between the photoactive layer (PM6:Y6) and the MoOs hole-transport

layer, rather than within the bulk of the active layer itself [1].

e Main Problem: At high temperatures (e.g., 150°C), MoOs chemically interacts with the PM6:Y6 blend,
causing deep chemical doping of the organic material. This leads to unfavorable band alignment
and increased interfacial charge recombination [1].

e Key Evidence: Pre-annealing the ZnO/PM6:Y6 interface before completing the cell fabrication
caused only a 1.7% performance decrease. In contrast, annealing the ZnO/PM6:Y6/MoOs stack led
to a much larger 10.5% decay, pinpointing the PM6:Y6/Mo0Qs interface as the main failure point [1].

¢ Proven Solution: Inserting a thin Ceo layer (3 nm) between the PM6:Y6 layer and the MoOs layer
acted as a protective barrier. This simple modification significantly improved thermal stability, reducing
performance decay to less than 2% after annealing [1].

The diagram below illustrates this degradation mechanism and the implemented solution.
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Experimental Protocol: Ceo Interfacial Passivation

Here is a detailed methodology for implementing the Ceo passivation layer, based on the procedures

described in the research [1].

Step Parameter Details
1. Device Structure ITO/ZnO / PM6:Y6 / Ceo / M0Os3 / Al
Fabrication

(Standard inverted structure with a modified interface)

2. Ceo Deposition Method Thermal evaporation
Thickness 3 nm (This was the optimized thickness)
Position Between the PM6:Y6 photoactive layer and the MoOs hole-

transport layer
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Step Parameter Details
3. Thermal Stress Temperature 150 °C (Simulates hot-press encapsulation processes)
Test

Duration 30 minutes

Atmosphere  Inert atmosphere (e.g., nitrogen glovebox) recommended

FAQs and Troubleshooting Guide

Here are answers to anticipated questions, framed in a Q&A format suitable for a technical support center.

Q1: Why does my IEICO-2F based device lose performance so quickly at high operating
temperatures? A: The most likely cause is interfacial degradation. For non-fullerene acceptors like IEICO-
2F in an inverted device structure, the interface between the organic active layer and the metal oxide hole-
transport layer (MoO3) is highly susceptible to thermal damage. Heating causes a chemical reaction that
"dopes" the organic semiconductor, ruining the electronic properties of the interface and leading to voltage

and fill factor loss [1].

Q2: What is the most effective strategy to improve thermal stability? A: The most direct strategy is
interfacial engineering. Instead of modifying the bulk active layer, focus on inserting a stable, protective
interlayer between the organic film and the MoOs. Research on the analogous PM6:Y6 system shows that a
thin, evaporated layer of Ceo is highly effective. It acts as a physical and electronic buffer, preventing the

detrimental chemical interaction without disrupting charge extraction [1].

Q3: My device performance still decays under thermal stress even with a modified interface. What else

should I check? A:

¢ Verify layer homogeneity: Ensure your Ceo layer is uniform and fully covers the active layer surface.
Pinholes can provide pathways for degradation.

¢ Cross-check other interfaces: While the BHJ/MoOs interface is the primary culprit, also ensure the
electron transport layer (e.g., ZnO) is properly passivated against other degradation factors [1].

e Characterize the active layer: Although less critical for this specific failure mode, use techniques like
AFI to confirm that the bulk heterojunction morphology of IEICO-2F with its donor polymer is itself
thermally stable.
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A Note on IEICO-2F Specific Data

It's important to note that while the general principles and the interfacial solution are highly transferable, the
search results I obtained did not contain specific studies that tested the Ceo interlayer on an IEICO-2F

device. The successful data is for the PM6:Y6 system [1]. Therefore, I recommend:

e Treating this as a validated starting point for your experiments with IEICO-2F.
o Systematically optimizing the thickness of the Ceo layer for your specific device architecture and
IEICO-2F blend.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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